methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold fused to a thiophene ring via a sulfamoyl linkage. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
methyl 3-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-20-12(17)11-9(3-5-21-11)22(18,19)15-8-6-13-10-2-4-14-16(10)7-8/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYVMJNJQAUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The thiophene-2-carboxylate moiety is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles (e.g., β-diketones, β-enaminones, or α-azidochalcones) . For example:
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Cyclocondensation of 3-aminopyrazole with β-enaminones under microwave irradiation yields regioselective pyrazolo[1,5-a]pyrimidines .
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Michael addition of α-azidochalcones to 3-aminopyrazoles, followed by cyclization and tautomerization, forms the pyrazolo[1,5-a]pyrimidine core .
Sulfamoyl Group Installation
The sulfamoyl (-SO-NH-) bridge is introduced via nucleophilic substitution or coupling reactions:
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Reacting pyrazolo[1,5-a]pyrimidin-6-amine with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) in the presence of a base (e.g., triethylamine).
Thiophene-Carboxylate Esterification
The methyl ester at the thiophene-2-carboxylate position is formed via esterification of the corresponding carboxylic acid using methanol and an acid catalyst (e.g., HSO) .
Reactivity of Functional Groups
The compound exhibits reactivity at three key sites:
Pyrazolo[1,5-a]pyrimidine Ring
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Electrophilic Substitution : The C5 and C7 positions undergo halogenation or nitration due to electron-rich aromatic regions .
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Nucleophilic Attack : The NH group in the pyrazole ring participates in alkylation or acylation reactions .
Sulfamoyl Group
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Hydrolysis : The sulfamoyl linkage (-SO-NH-) is susceptible to acidic or basic hydrolysis, yielding sulfonic acids or amines.
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Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the sulfamoyl nitrogen.
Thiophene-Carboxylate Ester
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Ester Hydrolysis : The methyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/HO) .
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Nucleophilic Substitution : The carboxylate can react with amines to form amides or with alcohols to generate new esters .
Biological Activity Enhancement
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α-Glucosidase Inhibition : Analogous pyrazolo[1,5-a]pyrimidines show IC values as low as 15.2 µM, outperforming acarbose (IC = 750 µM) .
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Kinase Inhibition : Triazolo-pyrimidine derivatives exhibit activity against phosphodiesterases and kinases.
Structural Modifications
Mechanistic Insights
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Cyclocondensation : Proceeds via aza-Michael addition followed by intramolecular nucleophilic attack .
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Sulfamoylation : Involves SN2 displacement at the sulfonyl chloride center.
Stability and Degradation
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Thermal Stability : Decomposes above 250°C.
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Photodegradation : UV light induces cleavage of the sulfamoyl group.
Scientific Research Applications
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound shares structural homology with several pyrazolo[1,5-a]pyrimidine derivatives, differing in substituents and functional groups. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
Methyl 3-({pyrazolo[1,5-a]pyrimidin-6-yl}sulfamoyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of compounds in drug discovery due to their diverse biological activities. These derivatives have been investigated for their potential as inhibitors in various therapeutic areas, including oncology, infectious diseases, and inflammation.
- Inhibition of Enzymatic Targets :
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Antimicrobial Properties :
- Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. The compound's structural analogs have been associated with inhibition of membrane-bound pyrophosphatase (mPPase), which is essential for the survival of these pathogens .
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Anticancer Activity :
- The compound has also been evaluated for its anticancer potential, particularly as a tropomyosin receptor kinase (Trk) inhibitor. Certain derivatives have shown significant inhibitory potency against Trk receptors with IC50 values below 5 nM . This suggests a promising avenue for targeting cancer cell signaling pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfamoyl Group | Enhances binding affinity to target enzymes |
| Thiophene Ring | Contributes to hydrophobic interactions |
| Carboxylate Group | Affects solubility and bioavailability |
Research has shown that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
- Antitubercular Activity :
- Inhibition of Protozoan Parasites :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
